Lithium tetrakis(pentafluorophenyl)borate

Catalog No.
S3409058
CAS No.
2797-28-6
M.F
C24BF20Li
M. Wt
686 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lithium tetrakis(pentafluorophenyl)borate

CAS Number

2797-28-6

Product Name

Lithium tetrakis(pentafluorophenyl)borate

IUPAC Name

lithium;tetrakis(2,3,4,5,6-pentafluorophenyl)boranuide

Molecular Formula

C24BF20Li

Molecular Weight

686 g/mol

InChI

InChI=1S/C24BF20.Li/c26-5-1(6(27)14(35)21(42)13(5)34)25(2-7(28)15(36)22(43)16(37)8(2)29,3-9(30)17(38)23(44)18(39)10(3)31)4-11(32)19(40)24(45)20(41)12(4)33;/q-1;+1

InChI Key

WTTFKRRTEAPVBI-UHFFFAOYSA-N

SMILES

[Li+].[B-](C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)(C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F

Canonical SMILES

[Li+].[B-](C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)(C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F

Catalyst Design and Activation

  • LiB(C6F5)4 is a source of the weakly coordinating anion B(C6F5)4⁻. This anion has minimal interaction with cations, allowing the positive charge (cation) of the catalyst to interact more freely with reaction partners.
  • This property makes LiB(C6F5)4 useful in the design of new catalysts, particularly for olefin polymerization reactions, which are essential for producing various plastics Source: Wikipedia).
  • LiB(C6F5)4 can also be used to activate Lewis acid catalysts by converting them to cationic complexes. These activated catalysts can be more efficient and selective in various reactions Source: Sigma-Aldrich: .

Electrochemistry

  • LiB(C6F5)4 is gaining interest in electrochemical research due to its high solubility in organic solvents and its weakly coordinating nature.
  • This allows researchers to study cationic species in solution without interference from the anion (B(C6F5)4⁻). This facilitates the development of new electrolytes for batteries and other electrochemical devices Source: Tosoh Fine Chem: .

Lithium tetrakis(pentafluorophenyl)borate is a lithium salt characterized by the formula LiB C6F5 4\text{LiB C}_6\text{F}_5\text{ }_4. It features a weakly coordinating anion, B C6F5 4\text{B C}_6\text{F}_5\text{ }_4^-, which is tetrahedral in structure. The compound is notable for its solubility in water and its ability to form stable complexes with transition metals, making it valuable in various catalytic applications, particularly in olefin polymerization and electrochemistry .

Lithium tetrakis(pentafluorophenyl)borate is primarily utilized for preparing cationic transition metal complexes. A common reaction involves the interaction with metal chlorides:

LiB C6F5 4+MLnClLiCl+[MLn]B C6F5 4\text{LiB C}_6\text{F}_5\text{ }_4+\text{ML}_n\text{Cl}\rightarrow \text{LiCl}+[\text{ML}_n]\text{B C}_6\text{F}_5\text{ }_4

Additionally, it can be converted into trityl reagents, such as [Ph3C][B C6F5 4][\text{Ph}_3\text{C}][\text{B C}_6\text{F}_5\text{ }_4], which serve as effective activators for Lewis-acid catalysis .

The synthesis of lithium tetrakis(pentafluorophenyl)borate typically involves the reaction of pentafluorophenyllithium with tris(pentafluorophenyl)boron. The general procedure can be summarized as follows:

  • Combine equimolar solutions of pentafluorophenyllithium and tris(pentafluorophenyl)boron in an ether solvent.
  • The reaction yields lithium tetrakis(pentafluorophenyl)borate as a precipitate, often forming an etherate complex.
  • The resulting product is typically purified through recrystallization or other separation techniques .

Lithium tetrakis(pentafluorophenyl)borate has several important applications:

  • Catalysis: It serves as a catalyst in various organic reactions, including Friedel-Crafts benzylation reactions, where it enhances the reactivity of aromatic compounds .
  • Polymerization: It is used in the synthesis of polymers via olefin polymerization, providing a more efficient alternative to traditional catalysts like methylaluminoxane .
  • Electrochemistry: Its properties make it suitable for use in electrochemical cells and other related applications .

Studies involving lithium tetrakis(pentafluorophenyl)borate primarily focus on its interactions with transition metals and organic substrates during catalytic processes. These interactions are characterized by the formation of stable complexes that facilitate various chemical transformations. The compound's weakly coordinating nature allows it to function effectively without interfering significantly with the active sites of transition metal catalysts .

Lithium tetrakis(pentafluorophenyl)borate shares similarities with other boron-containing compounds but stands out due to its unique properties and applications. Below is a comparison with similar compounds:

CompoundStructure TypeUnique Features
Lithium tetrakis(pentafluorophenyl)borateTetrahedral borate anionWeakly coordinating; used in catalysis and polymerization
Tris(pentafluorophenyl)boronLewis acidActs as a precursor for lithium tetrakis(pentafluorophenyl)borate
MethylaluminoxaneAluminum-based co-catalystUsed in olefin polymerization but requires excess
Sodium tetrakis(pentafluorophenyl)borateSodium salt of similar anionLess stable compared to lithium derivative

Lithium tetrakis(pentafluorophenyl)borate's ability to operate on a one-to-one stoichiometric basis with transition metal catalysts distinguishes it from other compounds like methylaluminoxane, which often requires larger quantities for effective catalysis .

Wikipedia

Lithium tetrakis(pentafluorophenyl)borate

Dates

Modify: 2023-08-19

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